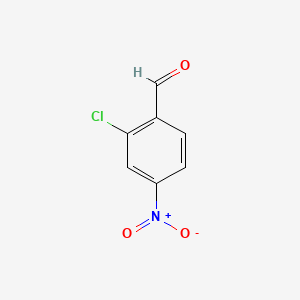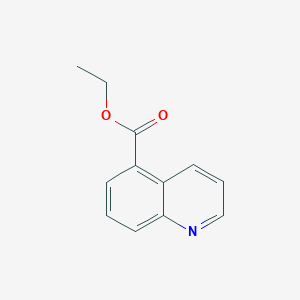
Perhydroacenaphthene
Vue d'ensemble
Description
It is derived from acenaphthene through hydrogenation and is characterized by its high boiling point and stability . This compound is significant in various industrial and scientific applications due to its unique chemical properties.
Applications De Recherche Scientifique
Perhydroacenaphthene has a wide range of applications in scientific research:
Safety and Hazards
Mécanisme D'action
Target of Action
Perhydroacenaphthene, also known as Dodecahydroacenaphthylene, is a complex organic compound that primarily targets industrial aluminum oxide catalysts . The compound interacts with these catalysts, particularly in the presence of a nickel-chromium catalyst, to undergo exhaustive hydrogenation .
Mode of Action
The interaction of this compound with its targets results in significant changes. Specifically, under certain conditions (200°C and a pressure of 100 atm), this compound is exhaustively hydrogenated to give isomer mixtures of the corresponding perhydroaromatic hydrocarbons . This process is facilitated by the presence of a nickel-chromium catalyst .
Biochemical Pathways
The hydrogenation of this compound affects several biochemical pathways. The process leads to the formation of isomer mixtures of perhydroaromatic hydrocarbons . These isomers have been studied using the Becke-Lee-Yang-Parr (B3LYP) hybrid method for the energy functional of the electron density with the 6–31G* basis set . The equilibrium constants determined for the isomerization of this compound into products are consistent with experimental data .
Pharmacokinetics
The compound’s molecular weight is 1642872 , which may influence its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are complex and involve non-linear, cross-interrelated, and dynamic processes . The structure of this compound and its conversion products have been studied, revealing geometric and electronic characteristics of the compounds . The formation of these compounds results in transformation energies, transformation entropies, and normal vibration frequencies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrogenation process occurs efficiently at 200°C and a pressure of 100 atm . Additionally, the compound’s interaction with its target, the industrial aluminum oxide catalyst, is crucial for its action
Analyse Biochimique
Biochemical Properties
It is known that Perhydroacenaphthene is used in the synthesis of Alkyladamantanes This suggests that it may interact with certain enzymes and proteins during this process
Cellular Effects
Given its role in chemical synthesis, it may influence cellular processes related to the production of Alkyladamantanes
Molecular Mechanism
It is known to be involved in the synthesis of Alkyladamantanes , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression during this process
Metabolic Pathways
It is known to be involved in the synthesis of Alkyladamantanes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Perhydroacenaphthene is typically synthesized through the hydrogenation of acenaphthene. The process involves the use of a nickel catalyst on a kieselguhr carrier at temperatures ranging from 200 to 300°C . Another method involves the use of a Raney nickel catalyst in a high-pressure kettle, where acenaphthene is dissolved in ethanol and subjected to hydrogenation at around 180°C under a pressure of 0.8 MPa .
Industrial Production Methods: Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The use of nickel or platinum-based catalysts is common, and the reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Perhydroacenaphthene primarily undergoes hydrogenation reactions. It can also participate in various substitution reactions due to the presence of hydrogen atoms that can be replaced by other functional groups .
Common Reagents and Conditions:
Hydrogenation: Utilizes hydrogen gas and nickel or platinum-based catalysts at elevated temperatures and pressures.
Substitution Reactions: Can involve reagents like halogens or other electrophiles under specific conditions to replace hydrogen atoms.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex organic compounds .
Comparaison Avec Des Composés Similaires
Acenaphthene: The parent compound from which perhydroacenaphthene is derived.
Adamantane Derivatives: Compounds like 1,3-dimethyladamantane and 1,4-dimethyladamantane, which share similar structural features and are used in similar applications.
Uniqueness: this compound is unique due to its saturated nature and stability, making it a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions while maintaining stability sets it apart from other similar compounds .
Propriétés
IUPAC Name |
1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydroacenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDZWLDRELLWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC3C2C(C1)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883801 | |
| Record name | Acenaphthylene, dodecahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2146-36-3 | |
| Record name | Dodecahydroacenaphthylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acenaphthylene, dodecahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acenaphthylene, dodecahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acenaphthylene, dodecahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perhydroacenaphthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




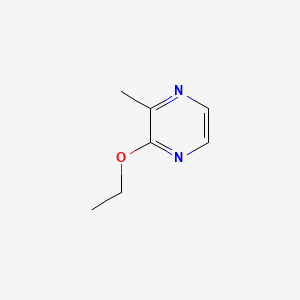

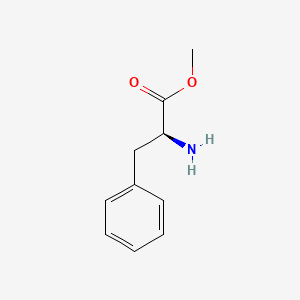

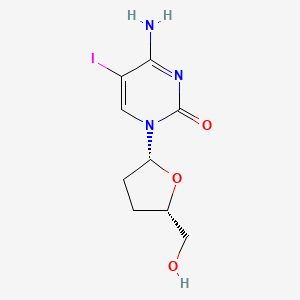
![Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1583619.png)
